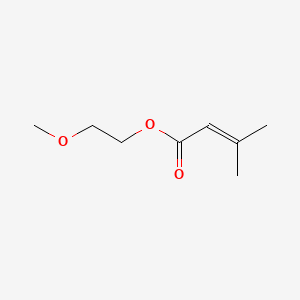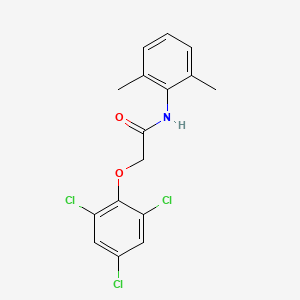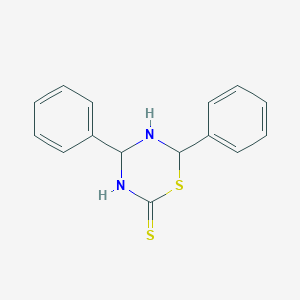![molecular formula C18H15ClN4S B11960568 4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)
4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions using corresponding halogenated precursors.
Formation of the Thiol Group: The thiol group can be introduced by reacting the triazole derivative with thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to facilitate reactions and product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis and high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Reduced Derivatives: Formed from reduction reactions.
Substituted Aromatics: Formed from substitution reactions on the aromatic rings.
科学研究应用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the triazole ring’s activity.
Enzyme Inhibitors: Studied for inhibition of specific enzymes in biochemical pathways.
Medicine
Drug Development: Explored for development of new pharmaceuticals targeting various diseases.
Diagnostic Agents: Used in the development of diagnostic tools and imaging agents.
Industry
Agriculture: Used in the formulation of agrochemicals for pest control.
Textile Industry: Incorporated into dyes and pigments for textiles.
作用机制
The mechanism of action of “4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL” involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and cellular processes. The compound’s effects are mediated through modulation of enzyme activity, receptor binding, or interference with nucleic acid functions.
相似化合物的比较
Similar Compounds
4-Phenyl-1,2,4-triazole-3-thiol: Lacks the chlorophenyl and methylphenyl substituents.
5-(2-Methylphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substituents.
Uniqueness
“4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL” is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties
属性
分子式 |
C18H15ClN4S |
|---|---|
分子量 |
354.9 g/mol |
IUPAC 名称 |
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4S/c1-13-7-5-6-10-16(13)17-21-22-18(24)23(17)20-12-15(19)11-14-8-3-2-4-9-14/h2-12H,1H3,(H,22,24)/b15-11-,20-12+ |
InChI 键 |
MGEFWCFIEFFEHF-JABDDIKQSA-N |
手性 SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl |
规范 SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)

![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)

![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)


![1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene](/img/structure/B11960551.png)

